molecular formula C8H14INO2 B049144 1-Boc-3-iodoazetidine CAS No. 254454-54-1

1-Boc-3-iodoazetidine

Cat. No. B049144
M. Wt: 283.11 g/mol
InChI Key: XPDIKRMPZNLBAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Boc-3-iodoazetidine involves strategic methodologies that ensure the introduction of the Boc group and the iodine atom into the azetidine ring. A notable approach for generating related structures includes the continuous flow synthesis of azetidines and azetines from a common lithiated precursor, showcasing the adaptability of flow technology in handling sensitive intermediates under environmentally responsible conditions (Colella et al., 2021). Additionally, coupling strategies involving N-Boc-3-iodoazetidine with heterocyclic carboxylates have been developed, leading to highly functionalized compounds that serve as novel organic building blocks (Iškauskienė et al., 2019).

Molecular Structure Analysis

The molecular structure of 1-Boc-3-iodoazetidine is characterized by its small, strained ring system, which significantly influences its reactivity and physical properties. The presence of the Boc group offers protection to the nitrogen atom, making it a versatile intermediate for further functionalization.

Chemical Reactions and Properties

1-Boc-3-iodoazetidine participates in a variety of chemical reactions, serving as a precursor for the synthesis of 2-substituted azetines and 3-substituted azetidines. Its reactivity with lithiation agents highlights its utility in generating lithiated intermediates for further transformations (Colella et al., 2021). Furthermore, it undergoes palladium-catalyzed cross-coupling reactions, demonstrating its potential in constructing complex molecular architectures (Yang et al., 2022).

Scientific Research Applications

  • Chiral Auxiliaries in Asymmetric Synthesis : N-Boc-1,3-oxazolidines, closely related to 1-Boc-3-iodoazetidine, are effective as chiral inductors for the stereoselective transformation of adjacent prostereogenic C=C or C=O bonds in asymmetric synthesis (Agami & Couty, 2004).

  • Electrophilic Chlorination : 1-chloro-1,2-benziodoxol-3-one, a reagent similar in function to 1-Boc-3-iodoazetidine, is used for chlorinating nitrogen-containing heterocycles and other compounds, indicating potential industrial applications (Wang et al., 2016).

  • Synthesis of Fluorinated Heterocyclic Amino Acids : The successful synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrates the potential of 1-Boc-3-iodoazetidine derivatives in medicinal chemistry (Van Hende et al., 2009).

  • Synthesis of Iodoaziridines : A novel one-pot synthesis approach using diiodomethyllithium and N-Boc-imines, related to 1-Boc-3-iodoazetidine, allows for the rapid and efficient preparation of aziridines (Bull, Boultwood, & Taylor, 2012).

  • Development of Antidepressants : The identification of 3-aminoazetidine derivatives, similar to 1-Boc-3-iodoazetidine, as candidates for antidepressants highlights their potential in drug development (Han et al., 2014).

  • Synthesis of Novel Amino Acid-like Building Blocks : A study developed a facile protocol for synthesizing diverse small molecules by coupling various carboxylates with N-Boc-3-iodoazetidine (Iškauskienė et al., 2020).

Safety And Hazards

1-Boc-3-Iodoazetidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and release to the environment .

Relevant Papers A paper titled “Bifunctional 1‑Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium−Oxygen Batteries” discusses the use of 1-Boc-3-Iodoazetidine in enhancing the stability and rechargeability of lithium-oxygen batteries .

properties

IUPAC Name

tert-butyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIKRMPZNLBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451431
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-iodoazetidine

CAS RN

254454-54-1
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodoazetidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate (prepared as described in Synlett 1998, 379; 5.0 g, 19.9 mmol), and potassium iodide (16.5 g, 99.4 mmol) in N,N-dimethylformamide (25 mL), was heated at 100° C. for 42 h. The cooled mixture was partitioned between water and ethyl acetate, and the layers separated. The organic phase was dried over MgSO4, concentrated under reduced pressure and the residue azeotroped with xylene. The crude product was purified by flash column chromatography (dichloromethane as eluant) to give the title compound, 3.26 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL) was added imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol) and iodine (7.36 g, 29.0 mmol). The mixture was heated for 100° C. for 1 h, cooled to room temperature, then poured into sodium bicarbonate aqueous solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The organic layer was separated and washed with saturated sodium thiosulfate aqueous solution, dried over sodium sulfate. The crude product was purified by silica gel column chromatography (hexane-ethyl acetate=9:1 to 1:1) to gave the title compound (5.42 g, 99%) as clear oil.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.5 g, 0.020 mol) in toluene (200 mL) was treated with imidazole (4.08 g, 0.060 mol), triphenylphosphine (0.60 g, 0.040 mol), and iodine (7.62 g, 0.030 mol). The mixture was heated at 100° C. for 1 h. It was then cooled to room temperature and poured into saturated NaHCO3 solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The mixture was washed with 5% Na2SO3 solution, dried over Na2SO4, and evaporated in vacuo. The residue was purified by silica-gel column chromatography to afford 206a (5.31 g, 93%). MS-ESI: [M+H]+ 284.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-iodoazetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-iodoazetidine
Reactant of Route 3
1-Boc-3-iodoazetidine
Reactant of Route 4
1-Boc-3-iodoazetidine
Reactant of Route 5
1-Boc-3-iodoazetidine
Reactant of Route 6
1-Boc-3-iodoazetidine

Citations

For This Compound
34
Citations
S Han, X Ren, Q Wu, A Liang, J Li… - Advanced Synthesis …, 2018 - Wiley Online Library
… reaction of 1-Boc-3-iodoazetidine with pyridineboronic acid … decarboxylative coupling of 1-Boc-3-iodoazetidine and alkynyl … carboxylic acids and 1-Boc-3-iodoazetidine as starting …
Number of citations: 16 onlinelibrary.wiley.com
YN Li, FL Jiang, Z Sun, O Yamamoto… - … Applied Materials & …, 2021 - ACS Publications
… In this work, an in situ Li anode protection method is designed by utilizing an organic compound, 1-Boc-3-iodoazetidine (BIA), as both a RM and an additive, to form a lithium anode …
Number of citations: 6 pubs.acs.org
Y Zhang, Z Geng, J Li, D Zou, Y Wu… - Advanced Synthesis & …, 2017 - Wiley Online Library
… Under the optimal reaction conditions for generating 2-arylazetidines, the cross-couplings of other heteroarylboronic acid esters with 1-Boc-3-iodoazetidine were also investigated and …
Number of citations: 20 onlinelibrary.wiley.com
S Han, SZ Zard - Tetrahedron, 2015 - Elsevier
… 1-Boc-3-iodoazetidine was used as the radical precursor and, while the yields were generally modest, this approach represents an expedient entry into structures that would indeed be …
Number of citations: 28 www.sciencedirect.com
J Song, X Li, A Liang, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2014 - Elsevier
… A novel CuI/l-proline catalyzed coupling reaction of 1-Boc-3-iodoazetidine with various arylboronic acids which produced aryloxyazetidine derivatives in moderate to good yields was …
Number of citations: 6 www.sciencedirect.com
M Colella, P Musci, D Cannillo… - The Journal of …, 2021 - ACS Publications
… We started our investigation by using 1-Boc-3-iodoazetidine 1 as a cheap (2.7 eur/g) (27) and readily available starting material, evaluating the lithium/iodine exchange reaction leading …
Number of citations: 19 pubs.acs.org
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
… The optimum reaction conditions were then determined as follows: 1-Boc-3-iodoazetidine (1a, 1.0 equiv), triethoxy(phenyl)silane (2a, 2.0 equiv), 5 mol % Pd(OAc) 2 , 10 mol % Dppf, …
Number of citations: 16 pubs.acs.org
Z Qiu, M Zhu, L Zheng, J Li, D Zou, Y Wu, Y Wu - Tetrahedron Letters, 2019 - Elsevier
… Thus, the optimum reaction conditions were obtained: benzylboronic acid pinacol ester 1a (1.0 mmol), 1-Boc-3-iodoazetidine 4a (0.5 mmol), Pd(COD)Cl 2 (0.05 mmol), Ru-Phos (0.10 …
Number of citations: 8 www.sciencedirect.com
E Graziano, D Cannillo, M Spennacchio, P Musci… - Tetrahedron Green …, 2023 - Elsevier
… The solution of 1-Boc-3-iodoazetidine (0.0875 ​M in CPME, 4 ​mL/min) and the solution of lithium diisopropylamide (0.7 ​M in CPME, 1 ​mL/min) were injected into M1, the resulting …
Number of citations: 3 www.sciencedirect.com
JC Tarr, MR Wood, MJ Noetzel, BJ Melancon… - Bioorganic & medicinal …, 2017 - Elsevier
… In order to synthesize 3-aryl substituted azetidines, we relied on either a Negishi reaction 28 starting from commercially available 1-Boc-3-iodoazetidine or a metal-free reductive cross …
Number of citations: 26 www.sciencedirect.com

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